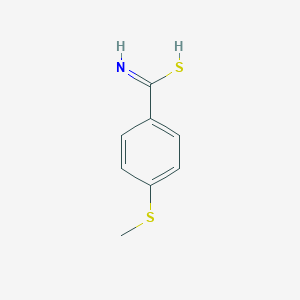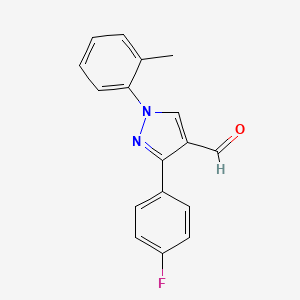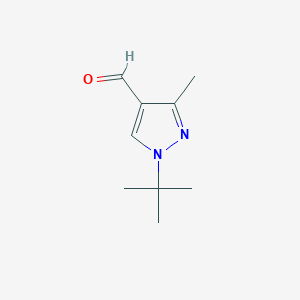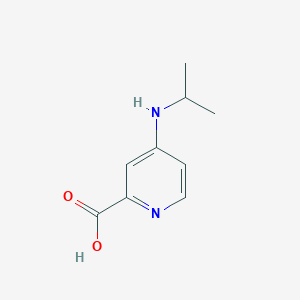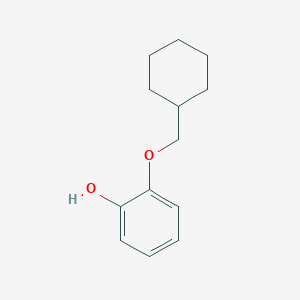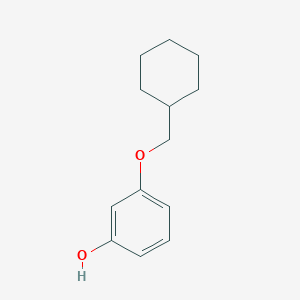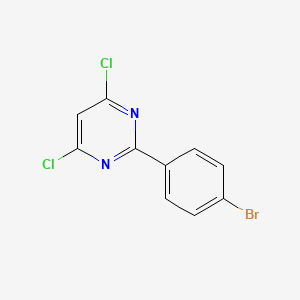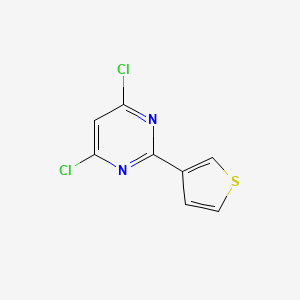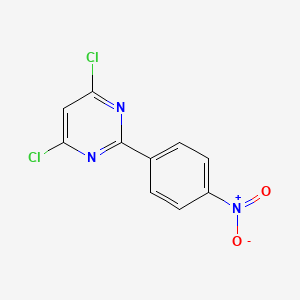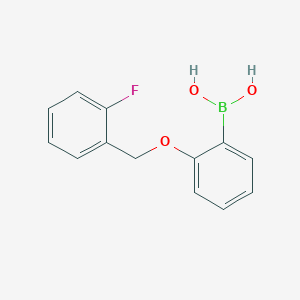
2-(2-Fluorobenzyloxy)phenylboronic acid
Overview
Description
2-(2-Fluorobenzyloxy)phenylboronic acid is a useful research compound. Its molecular formula is C13H12BFO3 and its molecular weight is 246.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Fluorobenzyloxy)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorobenzyloxy)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
Research has shown that phenylboronic acid derivatives, including compounds similar to 2-(2-Fluorobenzyloxy)phenylboronic acid, exhibit promising antiproliferative and proapoptotic effects. Specifically, they have been found to induce cell cycle arrest and apoptosis in cancer cells, making them potential candidates for anticancer agents. A study evaluated the antiproliferative potential of these compounds and their mechanism of action in vitro, identifying significant activity against ovarian cancer cells (Psurski et al., 2018).
Antifungal Activity
Certain derivatives of phenylboronic acids, closely related to 2-(2-Fluorobenzyloxy)phenylboronic acid, have demonstrated antifungal activity. A study reported the effectiveness of these compounds against fungal strains like Aspergillus, Fusarium, Penicillium, and Candida. The research highlighted the importance of the fluorine substituent's position in enhancing antifungal potency (Borys et al., 2019).
Synthesis and Chemical Properties
Investigations into the synthesis of compounds structurally similar to 2-(2-Fluorobenzyloxy)phenylboronic acid provide insights into their chemical properties and potential applications. For example, studies have been conducted on the synthesis of various phenylboronic acid derivatives, exploring their structural characteristics and reaction conditions (Zhong-wei, 2006).
Antimicrobial and Antibacterial Effects
Research into the properties of 2-formylphenylboronic acids, which are structurally related to 2-(2-Fluorobenzyloxy)phenylboronic acid, has revealed their potential antimicrobial and antibacterial applications. These studies focus on the compounds' effectiveness against various microbial strains, including their ability to bind to specific microbial enzymes and inhibit their function (Adamczyk-Woźniak et al., 2020).
Glucose Sensing and Biomedical Applications
Certain phenylboronic acid derivatives have shown promise in glucose sensing, which is crucial for diabetes management. These compounds can be used for enzyme-free glucose sensing at physiological conditions, indicating their potential in biomedical applications (Bao et al., 2021).
properties
IUPAC Name |
[2-[(2-fluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8,16-17H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSPHQRRVCBNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC=CC=C2F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorobenzyloxy)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



